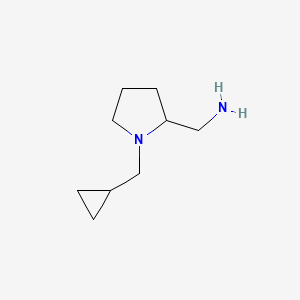

1-(Cyclopropylmethyl)pyrrolidine-2-methylamine

Description

1-(Cyclopropylmethyl)pyrrolidine-2-methylamine is a bicyclic amine derivative featuring a pyrrolidine (5-membered saturated ring) backbone substituted with a cyclopropylmethyl group at the 1-position and a methylamine group at the 2-position. Its design shares similarities with known σ receptor ligands, such as piperidine-based antagonists, but with distinct conformational constraints due to the pyrrolidine ring.

Properties

IUPAC Name |

[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-6-9-2-1-5-11(9)7-8-3-4-8/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIYFROFRTUSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992486 | |

| Record name | 1-[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71820-57-0 | |

| Record name | 1-(Cyclopropylmethyl)-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71820-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071820570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyclopropylmethyl)pyrrolidine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine typically involves the reaction of pyrrolidine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)pyrrolidine-2-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives with reduced nitrogen functionality.

Substitution: Various substituted pyrrolidine derivatives depending on the halogenated compound used.

Scientific Research Applications

1-(Cyclopropylmethyl)pyrrolidine-2-methylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Analysis

Key structural differences between 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine and related compounds include:

- Ring size : Pyrrolidine (5-membered) vs. piperidine (6-membered) backbones.

- Substituents: Cyclopropylmethyl and methylamine groups vs. fluorophenyl or morpholino substituents in other ligands.

These modifications influence receptor binding affinity, selectivity, and functional outcomes (e.g., agonist vs. antagonist activity).

Table 1: Structural and Functional Comparison

Functional and Pharmacological Insights

Sigma Receptor Modulation :

- The piperidine-based analog 1-(cyclopropylmethyl)-4-(fluorophenyl)piperidine HBr demonstrates potent σ1 antagonism, reversing dopamine release inhibition caused by (+)pentazocine . The pyrrolidine derivative may exhibit similar antagonism but with altered kinetics due to ring strain.

- Pyrrolidine’s smaller ring size could reduce off-target binding (e.g., phencyclidine receptors) compared to piperidine derivatives, which often interact with multiple receptor types .

- Impact on Dopaminergic Pathways: Piperazine and benzomorphan analogs (e.g., SKF10,047) show bidirectional effects on dopamine release, depending on concentration and receptor context . For example, (+)pentazocine inhibits release at σ receptors, while morpholino-substituted ligands enhance NMDA-stimulated release via non-σ mechanisms. The cyclopropylmethyl group in this compound may confer stability against metabolic degradation, a hypothesis supported by its presence in long-acting σ ligands .

Selectivity and Off-Target Effects

- Piperidine vs. Pyrrolidine Scaffolds: Piperidine-based compounds (e.g., N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrimidinyl)-1-piperazine butanol) often exhibit lower selectivity due to interactions with dopamine D2 and NMDA receptors . Pyrrolidine’s compact structure may enhance σ1 selectivity, though this remains speculative without direct binding assays.

Role of Cyclopropane :

- The cyclopropylmethyl group in both pyrrolidine and piperidine analogs contributes to high σ1 affinity by enforcing a rigid conformation that complements the receptor’s hydrophobic pocket .

Biological Activity

1-(Cyclopropylmethyl)pyrrolidine-2-methylamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C10H16N2

- Molecular Weight: 168.25 g/mol

This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and a methylamine moiety, contributing to its unique pharmacological profile.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition: It has been identified as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to neurotransmitter modulation and metabolic regulation.

- Receptor Modulation: The compound shows potential in modulating neurotransmitter receptors, which could influence synaptic transmission and neuronal signaling.

Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties. A platform for deep sequence-activity mapping highlighted its effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Its structural similarity to other psychoactive compounds positions it as a candidate for further investigation in neuropharmacology.

Case Studies

- Antimicrobial Activity Study:

-

Neurotransmitter Interaction Study:

- In vitro assays demonstrated that the compound enhances the release of dopamine in neuronal cultures, suggesting its role as a dopaminergic modulator. This could have implications for treating conditions such as Parkinson's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest:

- Absorption: Rapid absorption following oral administration.

- Metabolism: Primarily metabolized in the liver, with potential active metabolites contributing to its biological effects.

- Elimination: Excreted mainly via urine.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.